D-Mannitol-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

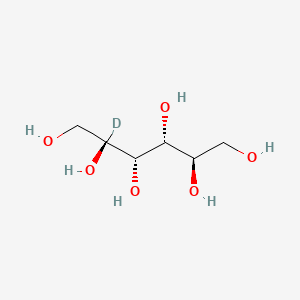

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-JNHZOBAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is D-Mannitol-d1 and its chemical properties

This guide provides a comprehensive overview of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical and physical properties, synthesis, experimental protocols for analysis, and its applications in metabolic and pharmacokinetic research.

Introduction to this compound

This compound is a stable isotope-labeled version of D-Mannitol where one hydrogen atom has been replaced by its heavier isotope, deuterium. This isotopic substitution makes it a valuable tool for a variety of scientific applications, primarily as a tracer in metabolic studies and for pharmacokinetic analysis.[] The presence of deuterium allows for the differentiation of the labeled mannitol from its naturally abundant, non-labeled counterpart in biological systems, enabling precise tracking and quantification.

The primary application of this compound lies in its use as an internal standard in mass spectrometry-based assays and as a probe to investigate the metabolism and disposition of D-Mannitol.[] Its chemical behavior is nearly identical to that of D-Mannitol, allowing it to participate in the same biological pathways without significantly altering the system's biochemistry.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | D-Mannitol-1-d | N/A |

| Synonyms | Mannitol-d1; Mannite-d1 | [] |

| CAS Number | 75607-68-0 | N/A |

| Molecular Formula | C₆H₁₃DO₆ | N/A |

| Molecular Weight | 183.18 g/mol | N/A |

Table 2: Physicochemical Properties of D-Mannitol (as an approximation for this compound)

| Property | Value | Reference |

| Appearance | White crystalline powder or granules | [2] |

| Melting Point | 166-168 °C | [3] |

| Boiling Point | 290-295 °C at 3.5 mmHg | N/A |

| Solubility in Water | 1 g in ~5.5 mL | N/A |

| Solubility in Ethanol | 1 g in ~83 mL | N/A |

| Solubility in Ether | Insoluble | N/A |

| Density | 1.52 g/cm³ | [3] |

| Optical Rotation [α]D²⁰ | +23° to +24° (in borax solution) | N/A |

| pKa | 13.50 (at 18 °C) | N/A |

Synthesis of this compound

A plausible synthetic route for the preparation of this compound involves the stereoselective reduction of D-mannose using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through the reduction of the aldehyde group of D-mannose. This process introduces a deuterium atom at the C1 position.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Dissolution: Dissolve D-mannose in a suitable solvent system, such as a mixture of water and ethanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride (NaBD₄) in the same solvent system to the D-mannose solution with constant stirring. The molar ratio of NaBD₄ to D-mannose should be carefully controlled to ensure complete reduction.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously add a weak acid, such as acetic acid, to quench the excess NaBD₄.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue, containing this compound and borate salts, is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Drying and Characterization: The purified crystals of this compound are dried under vacuum. The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and isotopic purity.

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound and for determining the position and extent of deuterium incorporation.

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Experiments:

-

¹H NMR: To observe the proton signals and confirm the absence or significant reduction of the signal corresponding to the deuterated position.

-

²H (Deuterium) NMR: To directly observe the deuterium signal and confirm its chemical shift.

-

¹³C NMR: To analyze the carbon skeleton and observe any isotopic shifts in the carbon signals adjacent to the deuterium atom.

-

-

Typical Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 10-12 ppm).

-

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify its abundance in biological samples.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Vortex and centrifuge to pellet the proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a solvent compatible with the LC-MS system (e.g., mobile phase).

-

Urine samples may require dilution and filtration before analysis.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

Chromatography:

-

Column: A suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., water with formic acid and acetonitrile).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is often used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by fragmentation.

-

Precursor Ion (for this compound): [M+H]⁺ = 184.1 or [M+Na]⁺ = 206.1

-

Product Ion: A characteristic fragment ion would be selected for monitoring.

-

-

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Applications in Research and Drug Development

Metabolic Pathway Elucidation

This compound can be used as a tracer to study the metabolic fate of mannitol in various organisms. By administering this compound and analyzing the isotopic enrichment in downstream metabolites, researchers can map out and quantify the flux through different metabolic pathways.

In many fungi and bacteria, mannitol is synthesized from fructose-6-phosphate via mannitol-1-phosphate. The catabolism of mannitol typically involves its oxidation to fructose.

Caption: Simplified metabolic pathway of mannitol synthesis and catabolism.

Pharmacokinetic Studies

In drug development, this compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of D-Mannitol. By co-administering a therapeutic candidate with this compound, the effect of the drug on mannitol's pharmacokinetics can be assessed. Furthermore, in studies where D-mannitol itself is the therapeutic agent, this compound can be used in microdosing studies or to differentiate between endogenously present mannitol and the administered drug.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of metabolism, pharmacokinetics, and drug development. Its properties as a stable isotope-labeled tracer allow for precise and sensitive tracking in complex biological systems. The experimental protocols outlined in this guide provide a framework for the effective use of this compound in both qualitative and quantitative analyses. As the demand for more sophisticated analytical techniques in the life sciences continues to grow, the application of deuterated compounds like this compound is expected to become even more widespread.

References

Applications of Deuterated Mannitol in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated mannitol, a stable isotope-labeled form of the sugar alcohol mannitol, is a valuable tool in metabolic research. Its resistance to metabolism in humans and its unique physicochemical properties make it an ideal tracer for investigating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core applications of deuterated mannitol, with a focus on intestinal permeability assessment and its role in oxidative stress. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant metabolic pathways to facilitate its application in a research setting.

Core Applications of Deuterated Mannitol

The primary applications of deuterated mannitol in metabolic research currently center on two key areas:

-

Assessment of Intestinal Permeability: Deuterated mannitol, particularly ¹³C-labeled mannitol, serves as a superior alternative to its non-labeled counterpart for the widely used lactulose/mannitol test. This test is a non-invasive method to assess the integrity of the intestinal barrier, often referred to as "leaky gut."

-

Investigation of Oxidative Stress: Mannitol is a known scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. While much of the research has been conducted with unlabeled mannitol, the principles and findings are directly applicable to understanding the protective effects of deuterated mannitol in metabolic studies where oxidative stress is a factor.

While the use of deuterated mannitol as a direct tracer for central carbon metabolism pathways like glycolysis and the pentose phosphate pathway (PPP) is less documented than for labeled glucose, the principles of metabolic flux analysis (MFA) can be applied. This would involve administering deuterated mannitol and tracing the appearance of the deuterium label in downstream metabolites.

Data Presentation: Quantitative Insights

The use of isotopically labeled mannitol allows for precise quantification in biological samples, minimizing interference from endogenous or dietary sources of unlabeled mannitol.

Table 1: Urinary Excretion of ¹²C-Mannitol vs. ¹³C-Mannitol in Healthy Volunteers

| Time Interval (hours) | Mean Cumulative ¹²C-Mannitol Excretion (mg) | Mean Cumulative ¹³C-Mannitol Excretion (mg) |

| 0-2 | 12.3 | 12.9 |

| 2-8 | 34.5 | 15.1 |

| 8-24 | 31.2 | 3.0 |

| Total (0-24) | 78.0 | 31.0 |

Data from a study with 10 healthy volunteers who ingested 100 mg of each mannitol type. The significantly lower baseline contamination and more predictable excretion pattern of ¹³C-mannitol highlight its superiority as a probe for intestinal permeability.

Experimental Protocols

Intestinal Permeability Assessment using the ¹³C-Mannitol/Lactulose Test

This protocol describes a common method for assessing small intestine permeability.

Objective: To quantify the urinary excretion of orally administered ¹³C-mannitol and lactulose to determine the lactulose to ¹³C-mannitol ratio (LMR), an indicator of intestinal permeability.

Materials:

-

¹³C-Mannitol (e.g., D-Mannitol-¹³C₆)

-

Lactulose

-

HPLC-grade water

-

Urine collection containers

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

-

Internal standards (e.g., ¹³C-labeled lactulose and ¹³C,d-labeled mannitol)

Procedure:

-

Patient Preparation:

-

Patients should fast overnight (at least 8 hours).

-

A baseline urine sample is collected before administration of the sugar solution.

-

Patients are instructed to avoid foods containing high levels of mannitol for 24 hours prior to the test.

-

-

Administration of Test Solution:

-

A solution containing a known amount of ¹³C-mannitol (e.g., 100 mg) and lactulose (e.g., 1000 mg) dissolved in 250 mL of water is administered orally.

-

-

Urine Collection:

-

Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess absorption over time. The total volume of urine for each collection period is measured and recorded.

-

-

Sample Preparation for HPLC-MS/MS Analysis:

-

Urine samples are centrifuged to remove particulate matter.

-

An aliquot of the supernatant is diluted with a solution containing the internal standards.

-

Further dilution with a suitable solvent (e.g., 80% acetonitrile) is performed to prepare the sample for injection into the HPLC-MS/MS system.

-

-

HPLC-MS/MS Analysis:

-

Separation of ¹³C-mannitol and lactulose is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for ¹³C-mannitol, lactulose, and the internal standards are monitored.

-

Quantification is based on the peak area ratios of the analytes to their respective internal standards, using a calibration curve prepared with known concentrations of the standards.

-

Data Analysis:

-

The concentration of ¹³C-mannitol and lactulose in each urine sample is determined.

-

The total amount of each sugar excreted in each time interval is calculated by multiplying the concentration by the total urine volume for that period.

-

The percentage of the ingested dose excreted for each sugar is calculated.

-

The Lactulose/¹³C-Mannitol Ratio (LMR) is calculated as: (Percentage of lactulose excreted) / (Percentage of ¹³C-mannitol excreted)

-

An elevated LMR is indicative of increased intestinal permeability.

General Protocol for Metabolic Flux Analysis using Deuterated Mannitol

This protocol outlines a general workflow for tracing the metabolic fate of deuterated mannitol in a cell culture system.

Objective: To determine the incorporation of deuterium from deuterated mannitol into downstream metabolites of central carbon metabolism.

Materials:

-

Deuterated Mannitol (e.g., D-Mannitol-d7)

-

Cell culture medium and reagents

-

Cultured cells of interest

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Cells are cultured to the desired density.

-

The standard culture medium is replaced with a medium containing a known concentration of deuterated mannitol as the tracer.

-

Cells are incubated for a time course to allow for the uptake and metabolism of the deuterated mannitol.

-

-

Metabolite Quenching and Extraction:

-

The culture medium is rapidly removed, and the cells are washed with an ice-cold buffer.

-

Metabolism is quenched by adding a cold quenching solution (e.g., -80°C methanol) to the cells.

-

Metabolites are extracted using a suitable solvent system (e.g., a biphasic extraction with methanol, water, and chloroform). The polar phase containing the metabolites of interest is collected.

-

-

Sample Preparation for Mass Spectrometry:

-

The extracted metabolites are dried under a vacuum.

-

For GC-MS analysis, the dried metabolites are derivatized to increase their volatility. A common derivatization procedure involves methoximation followed by silylation.

-

-

Mass Spectrometry Analysis:

-

The derivatized samples (for GC-MS) or reconstituted polar extracts (for LC-MS) are injected into the mass spectrometer.

-

The mass spectra of metabolites are analyzed to determine the mass isotopologue distribution (MID), which reflects the incorporation of deuterium from the mannitol tracer.

-

Data Analysis:

-

The MIDs of key metabolites in pathways such as glycolysis (e.g., pyruvate, lactate) and the pentose phosphate pathway (e.g., ribose-5-phosphate) are determined.

-

The fractional contribution of deuterated mannitol to the synthesis of these metabolites is calculated.

-

Metabolic flux analysis software can be used to fit the labeling data to a metabolic network model to quantify the fluxes through the relevant pathways.

Mandatory Visualizations

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the application of deuterated mannitol.

Caption: Overview of Mannitol Metabolism and its Role in ROS Scavenging.

In-depth Technical Guide to D-Mannitol-d1: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of D-Mannitol-d1, a deuterated form of D-Mannitol. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its potential applications.

Commercial Suppliers and Availability

This compound, also referenced by its synonym D-Glucitol-2-d, is available from a select number of specialized chemical suppliers. The primary CAS number associated with this compound is 75607-68-0 . While availability can vary, the following companies have been identified as potential suppliers. It is recommended to contact these suppliers directly for the most up-to-date information on product specifications, availability, and pricing.

| Supplier | Product Name(s) | CAS Number | Known Product Number(s) | Notes |

| MedchemExpress | D-Mannitol-d | 75607-68-0 (inferred) | HY-N0378S5 | Listed as a deuterium-labeled D-Mannitol. |

| Immunomart | This compound | 75607-68-0 | HY-N0378S5 | Product page indicates it is the deuterium-labeled D-Mannitol. Currently listed as out of stock. |

| Santa Cruz Biotechnology | D-Glucitol-2-d | 75607-68-0 | sc-224505 | Marketed under the synonym D-Glucitol-2-d. |

| US Biological | D-Glucitol-2-d | 75607-68-0 | 163407 | Listed as D-Glucitol-2-d. |

| Omicron Biochemicals, Inc. | d-[2-2H]glucitol | 75607-68-0 | ALD-045 | Offers d-[2-2H]glucitol, which corresponds to this compound. |

| Toronto Research Chemicals | This compound | Not specified | Not specified | Known supplier of isotopically labeled compounds. Direct inquiry is recommended. |

Note on Nomenclature: It is important to recognize the interchangeable use of "this compound" and "D-Glucitol-2-d" in supplier catalogs for the compound with CAS number 75607-68-0.

Quantitative Data

Detailed quantitative data, such as isotopic enrichment and purity, are typically provided in the Certificate of Analysis (CofA) for a specific product lot. While a generic CofA for unlabeled D-Mannitol from MedchemExpress shows high purity (99.93% by HPLC), a specific CofA for this compound with isotopic enrichment details has not been publicly available in the conducted research.[1] Researchers should request a lot-specific CofA from the supplier before purchase to ensure it meets the requirements of their intended application.

Applications and Experimental Protocols

This compound primarily serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based quantitative analysis. Its chemical properties are nearly identical to unlabeled D-Mannitol, but its increased mass allows it to be distinguished in a mass spectrometer. This makes it an ideal tool for accurately quantifying the concentration of D-Mannitol in complex biological matrices.

General Experimental Protocol for Urinary Mannitol Quantification using this compound as an Internal Standard

This protocol is a generalized representation based on established methods for similar analytes.

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of unlabeled D-Mannitol in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a stock solution of this compound (internal standard) in the same solvent at a known concentration.

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

Take a specific volume of the supernatant (e.g., 50 µL).

-

Add a specific volume of the this compound internal standard solution to the urine sample.

-

Vortex the mixture thoroughly.

3. Chromatographic Separation (UPLC):

-

Inject the prepared sample onto a suitable chromatography column (e.g., an ethylene bridged hybrid amide column as described by Gervasoni et al., 2018).[2]

-

Elute the analytes using a gradient of mobile phases (e.g., water and acetonitrile). The gradient is optimized to achieve good separation of mannitol from other urinary components.

4. Mass Spectrometric Detection (MS/MS):

-

The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both unlabeled D-Mannitol and this compound.

-

The ratio of the peak area of unlabeled D-Mannitol to the peak area of the this compound internal standard is used for quantification.

Visualizations

Experimental Workflow for Quantification of Urinary Mannitol

Caption: Figure 1. General Experimental Workflow for Urinary Mannitol Quantification.

Logical Relationship of this compound as an Internal Standard

References

An In-depth Technical Guide to the Safe Handling of D-Mannitol-d1

This guide provides comprehensive safety and handling information for D-Mannitol-d1, a deuterated form of D-Mannitol. The content is intended for researchers, scientists, and drug development professionals. While the toxicological and physical properties of this compound are not expected to differ significantly from D-Mannitol, this guide is based on the available data for D-Mannitol.

Section 1: Chemical and Physical Properties

This compound is an isotopically labeled sugar alcohol. The following table summarizes its key chemical and physical properties.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₃DO₆ | [1] |

| Molecular Weight | ~183.17 g/mol | [2] |

| Appearance | White crystalline powder or free-flowing granules | [2] |

| Odor | Odorless | [2][3] |

| Taste | Sweet | [2] |

| Melting Point | 165 - 170 °C (329 - 338 °F) | [3] |

| Boiling Point | 295 °C (563 °F) at 3.5 mmHg | [2][4] |

| Water Solubility | ≥ 100 mg/mL at 20°C (68°F) | [4] |

| Specific Gravity | 1.489 at 20°C (68°F) | [4] |

| Flash Point | > 149 °C (> 300 °F) | [2][4] |

| Autoignition Temperature | Not available | |

| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. | [1] |

Section 2: Toxicological Data

D-Mannitol is considered to have low acute toxicity. The following table summarizes the available toxicological data.

| Metric | Value | Species | Citations |

| Oral LD50 | 13,500 mg/kg | Rat | [5] |

| Oral LD50 | 22 g/kg | Mouse | [5] |

| Intravenous LD50 | 7,470 mg/kg | Rat | [5] |

| Intraperitoneal LD50 | 14 g/kg | Mouse | [5] |

Human Health Effects:

-

Inhalation: May cause respiratory tract irritation. Coughing may result from inhalation.[4]

-

Skin Contact: May cause skin irritation and discoloration of sensitive skin.[4][6] Generally, the product does not irritate the skin.[5]

-

Eye Contact: May cause eye irritation, redness, and pain.[4][6]

-

Ingestion: May cause gastric irritation, nausea, and diarrhea.[4][6] Ingestion of large amounts may lead to more severe symptoms such as nausea, vomiting, headache, chills, chest pain, and pulmonary edema.[4]

Section 3: Hazard Identification and Classification

D-Mannitol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][7] However, it is important to be aware of potential hazards.

-

Reactivity: Flammable and/or toxic gases are generated by the combination with alkali metals, nitrides, strong reducing agents, and strong oxidizing agents.[4]

-

Fire Hazards: When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[4] The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion.[1]

-

Health Hazards: While not classified as hazardous, exposure may cause irritation to the skin, eyes, and respiratory tract.[4]

Section 4: Experimental Protocols

General Handling and Storage

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety glasses.[8][9] In dusty conditions, a dust respirator is recommended.[8]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices.[9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove and wash contaminated clothing before reuse.[9]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[5]

Spill and Disposal Procedures

-

Spill Cleanup:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Visualizations

Experimental Workflow for Safe Handling

Caption: General workflow for safely handling this compound in a laboratory setting.

Logical Relationship for PPE Selection

Caption: Decision diagram for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. chemscience.com [chemscience.com]

- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. carlroth.com [carlroth.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. thermofishersci.in [thermofishersci.in]

The Use of D-Mannitol-d1 in Elucidating Sugar Transport Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of sugar transport across cellular membranes is fundamental to understanding cellular metabolism, nutrient uptake, and the development of therapeutic strategies for various diseases. Stable isotope-labeled compounds serve as powerful tools for tracing the movement of molecules into and out of cells. This technical guide details the application of D-Mannitol-d1, a deuterated form of the sugar alcohol D-mannitol, in the investigation of sugar transport processes. While direct literature on this compound for this specific application is emerging, this document outlines a comprehensive methodology based on established principles of stable isotope tracing and mass spectrometry. We provide detailed experimental protocols, hypothetical yet realistic quantitative data, and visual workflows to guide researchers in utilizing this compound as a probe to characterize sugar transporter kinetics and specificity.

Introduction to D-Mannitol as a Sugar Transport Probe

D-mannitol is a six-carbon sugar alcohol that is poorly metabolized in many mammalian cell types. This property makes it an excellent candidate for transport studies, as its intracellular accumulation primarily reflects the activity of membrane transporters rather than downstream metabolic pathways. The introduction of a deuterium label (d1) creates this compound, a stable isotope-labeled tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This allows for precise quantification of its uptake and efflux, providing valuable insights into the mechanisms of sugar transport.

The use of stable isotopes, such as deuterium, offers a non-radioactive and sensitive method for kinetic studies.[1] By monitoring the rate of this compound accumulation inside cells, researchers can determine key kinetic parameters of sugar transporters, such as the Michaelis constant (Km) and the maximum transport velocity (Vmax).

Core Principles of Using this compound in Transport Studies

The fundamental principle behind using this compound to study sugar transport is the ability to differentiate the labeled tracer from endogenous mannitol. Cells are incubated with a known concentration of this compound for specific time periods. Subsequently, intracellular metabolites are extracted and analyzed by mass spectrometry to quantify the amount of this compound that has been transported into the cells.

This approach can be used to:

-

Characterize Transporter Kinetics: By measuring the initial rate of this compound uptake at various extracellular concentrations, a Michaelis-Menten curve can be generated to determine the transporter's Km and Vmax for mannitol.

-

Investigate Transporter Specificity: Competition assays can be performed by co-incubating cells with this compound and other unlabeled sugars or potential inhibitors. A reduction in this compound uptake in the presence of a competing substrate indicates that they share a common transporter.

-

Screen for Transporter Inhibitors: The methodology can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of specific sugar transporters.

Experimental Protocols

The following protocols are adapted from established methods for studying sugar transport using stable isotope-labeled tracers.[2][3]

Cell Culture and Preparation

-

Cell Seeding: Plate adherent cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to a suitable concentration. Culture the cells overnight in a standard incubator (37°C, 5% CO2).[1]

-

Starvation (Optional): Depending on the transporter being studied, a period of serum or glucose starvation may be necessary to upregulate transporter expression. This step should be optimized for the specific cell line and transporter.

-

Washing: Immediately before the uptake assay, aspirate the culture medium and wash the cells twice with a pre-warmed (37°C) buffer, such as phosphate-buffered saline (PBS), to remove any residual medium components.[4]

This compound Uptake Assay

-

Prepare Uptake Solutions: Prepare a series of uptake solutions containing varying concentrations of this compound in the appropriate assay buffer. For kinetic studies, a typical concentration range might be from 0.1 mM to 20 mM.

-

Initiate Uptake: Add the this compound uptake solution to each well and start a timer. The incubation time should be short enough to measure the initial linear rate of transport, typically ranging from 30 seconds to 5 minutes. This needs to be determined empirically for the cell type and transporter of interest.

-

Terminate Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. The cold temperature will significantly slow down transporter activity.[4]

-

Metabolite Extraction: Immediately after the final wash, add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.[1] Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Sample Processing: Centrifuge the lysates at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.[5]

Sample Analysis by Mass Spectrometry

-

Instrumentation: Use a high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap instrument, coupled with liquid chromatography (LC-MS/MS) for the analysis.

-

Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like mannitol.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of this compound and unlabeled D-Mannitol. This is typically done using selected reaction monitoring (SRM) on a triple quadrupole instrument or by monitoring the exact mass-to-charge ratio (m/z) on a high-resolution instrument.

-

Data Analysis: Quantify the peak area corresponding to this compound in each sample. Normalize this value to the amount of protein or the number of cells in the corresponding well to account for variations in cell density.

Data Presentation and Interpretation

Quantitative data from this compound uptake experiments should be structured for clear comparison and interpretation.

Kinetic Parameters of this compound Transport

The following table presents hypothetical data for the initial uptake rate of this compound at various concentrations. This data can be used to calculate the kinetic parameters of the transporter.

| This compound Concentration (mM) | Initial Uptake Rate (nmol/min/mg protein) |

| 0.1 | 5.2 |

| 0.5 | 22.1 |

| 1.0 | 38.5 |

| 2.5 | 65.4 |

| 5.0 | 89.3 |

| 10.0 | 110.8 |

| 20.0 | 125.1 |

Table 1: Hypothetical initial uptake rates of this compound.

From this data, a Michaelis-Menten plot can be generated, and the Km and Vmax can be determined using non-linear regression analysis.

Competition Assay for Transporter Specificity

To assess the specificity of the transporter, a competition assay can be performed. In this experiment, the uptake of a fixed concentration of this compound is measured in the presence of a molar excess of a potential competitor.

| Condition | This compound Uptake (% of Control) |

| Control (1 mM this compound) | 100% |

| + 10 mM Unlabeled D-Mannitol | 12% |

| + 10 mM D-Glucose | 85% |

| + 10 mM D-Fructose | 92% |

| + 10 mM Phloretin (known inhibitor) | 5% |

Table 2: Hypothetical results of a competition assay.

The significant reduction in this compound uptake in the presence of unlabeled D-mannitol and a known inhibitor like phloretin validates the assay. The minor inhibition by D-glucose and D-fructose suggests that these sugars have a much lower affinity for the mannitol transporter.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the underlying biological processes.

Experimental Workflow for this compound Uptake Assay

Caption: Experimental workflow for measuring this compound uptake in cultured cells.

Conceptual Diagram of Facilitated Diffusion via a Mannitol Transporter

References

Methodological & Application

Application Notes: D-Mannitol-d1 as an Internal Standard for LC-MS Quantification of D-Mannitol

Introduction

D-Mannitol is a six-carbon sugar alcohol utilized as a diagnostic agent to measure intestinal permeability and glomerular filtration rate. In clinical and research settings, accurate and precise quantification of D-mannitol in biological matrices such as urine and plasma is crucial. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as D-Mannitol-d1, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of D-mannitol in biological samples by LC-MS/MS.

Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This compound is chemically identical to D-mannitol and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. However, it can be distinguished from the endogenous D-mannitol by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte (D-mannitol) to the internal standard (this compound), accurate quantification can be achieved.

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

D-Mannitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-mannitol and dissolve it in 10 mL of a diluent (e.g., water:acetonitrile, 20:80 v/v).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same diluent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Mannitol stock solution with the diluent to achieve a concentration range relevant to the expected sample concentrations (e.g., 2.5 µg/mL to 1000 µg/mL).

-

Working Internal Standard Solution: Dilute the this compound IS stock solution with the diluent to a final concentration (e.g., 5 µg/mL).

2. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples to remove any particulate matter.

-

In a clean microcentrifuge tube, add 50 µL of the urine sample.

-

To this, add 450 µL of the working internal standard solution.[1][2]

-

Vortex the mixture thoroughly.

-

The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Method Validation

The analytical method should be validated according to established guidelines (e.g., European Medicines Agency). Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of D-mannitol using a stable isotope-labeled internal standard. The data is representative of typical method performance.

Table 1: Linearity and Quantification Limits

| Analyte | Linear Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) |

| D-Mannitol | 10 - 1000[3][4] | 10[3][4] | 2[4] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |

| D-Mannitol | Low QC | 2.9 | 98.9 | 4.7 | 96.6 |

| Mid QC | 0.7 | 101.2 | 2.1 | 95.9 | |

| High QC | 1.0 | 97.2 | 1.9 | 95.6 |

Data adapted from a study using a similar isotopically labeled internal standard.[3][4]

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| D-Mannitol | > 90.2[3][4] | < 15[3][4] |

4. LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters. These may require optimization based on the specific instrumentation used.

Table 4: Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | Ethylene bridged hybrid amide column or Luna NH2[1][3] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 20% to 80% water in acetonitrile[1][2] |

| Flow Rate | 200 - 500 µL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 5 - 9 minutes[1][3] |

Table 5: Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][2] |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transition (D-Mannitol) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined) |

| SRM Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Visualizations

References

Application Note & Protocol: In Vivo Metabolic Flux Analysis Using D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through biochemical pathways in vivo. While D-mannitol is largely considered metabolically inert in mammals and is primarily used as an osmotic diuretic, a minor metabolic pathway involving its oxidation to fructose exists, potentially providing a window into specific metabolic activities. Furthermore, D-mannitol is a known scavenger of hydroxyl radicals, suggesting a role in mitigating oxidative stress.

This document provides a detailed protocol for conducting in vivo metabolic flux analysis using D-mannitol-d1, a deuterated form of D-mannitol. The use of a stable isotope-labeled tracer allows for the precise quantification of its limited metabolism and potential roles in other physiological processes, distinguishing it from endogenous or dietary sources of mannitol. This protocol is designed for preclinical animal models and provides a framework for investigating the subtle metabolic contributions of mannitol in various physiological and pathological states.

Principle and Applications

The core principle of this protocol is to introduce this compound into a biological system and trace the deuterium label as it is incorporated into downstream metabolites. The primary metabolic conversion of interest is the NAD-dependent oxidation of mannitol to fructose by mannitol dehydrogenase, which can then be phosphorylated to fructose-6-phosphate and enter glycolysis.

Potential Applications:

-

Quantifying Minor Metabolic Pathways: Elucidating the in vivo flux of the mannitol to fructose conversion pathway, particularly in the liver.

-

Investigating Oxidative Stress: Assessing the role of mannitol as a hydroxyl radical scavenger by analyzing the isotopic distribution of mannitol and its metabolites under conditions of oxidative stress.

-

Drug Development: Evaluating the impact of novel therapeutics on mannitol metabolism or its protective effects.

Experimental Protocol

This protocol is designed for a mouse model, but can be adapted for other preclinical animal models.

Materials and Reagents

-

This compound (e.g., from a commercial supplier of stable isotopes)

-

Sterile 0.9% saline solution

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Tissue collection tools (e.g., surgical scissors, forceps, liquid nitrogen)

-

Metabolite extraction solvents (e.g., 80% methanol, pre-chilled to -80°C)

-

Internal standards for mass spectrometry (e.g., 13C-labeled metabolites)

Animal Model and Acclimation

-

Animal Model: C57BL/6J mice (male, 8-10 weeks old) are a suitable initial model.

-

Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

This compound Administration

-

Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline at a concentration of 100 mg/mL.

-

Dosing: Administer a bolus dose of 1 g/kg body weight via intravenous (tail vein) injection. This dosage is based on typical osmotic diuretic applications and ensures sufficient tracer concentration for detection.

-

Fasting: Fast the animals for 4-6 hours prior to tracer administration to reduce variability from dietary sources.

Sample Collection

Collect samples at multiple time points to capture the dynamics of this compound distribution and metabolism.

Table 1: Sample Collection Schedule

| Time Point (post-injection) | Blood (µL) | Urine | Tissues (Liver, Brain, Kidney) |

| 0 min (pre-dose) | 50 | Spot | - |

| 15 min | 50 | - | - |

| 30 min | 50 | - | - |

| 1 hour | 50 | Spot | - |

| 2 hours | 50 | Spot | - |

| 4 hours | 50 | Spot | Yes |

| 8 hours | 50 | Spot | Yes |

| 24 hours | 50 | Spot | Yes |

-

Blood Collection: Collect blood from the tail vein into heparinized tubes. Immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Urine Collection: Place mice in metabolic cages for timed urine collection or collect spot urine samples at the specified time points. Store urine at -80°C.

-

Tissue Collection: At the terminal time points, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia). Immediately excise the liver, brain, and kidneys, and flash-freeze them in liquid nitrogen. Store tissues at -80°C until metabolite extraction.

Metabolite Extraction

-

Plasma and Urine: Thaw samples on ice. For 20 µL of plasma or urine, add 180 µL of ice-cold 80% methanol containing internal standards. Vortex for 1 minute.

-

Tissues: Weigh approximately 20-30 mg of frozen tissue. Homogenize in 1 mL of ice-cold 80% methanol containing internal standards using a bead beater or similar homogenizer.

-

Protein Precipitation: Incubate all samples at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of this compound and its isotopologues.

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of polar metabolites like mannitol and fructose.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of this compound and its potential metabolites.

Table 2: Hypothetical SRM Transitions for this compound and Related Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Mannitol (unlabeled) | 181.0718 | 89.0244 | 15 |

| This compound | 182.0781 | 90.0307 | 15 |

| Fructose (unlabeled) | 179.0561 | 89.0244 | 12 |

| Fructose-d1 | 180.0624 | 90.0307 | 12 |

| Fructose-6-phosphate (unlabeled) | 259.0224 | 96.9599 | 20 |

| Fructose-6-phosphate-d1 | 260.0287 | 96.9599 | 20 |

Data Presentation and Analysis

Isotopic Enrichment Calculation

Isotopic enrichment is calculated as the fraction of the labeled metabolite relative to the total pool of that metabolite.

Enrichment (%) = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite]) * 100

The abundance of each isotopologue is determined from the peak areas in the LC-MS/MS chromatograms, after correcting for the natural abundance of isotopes.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the experiment.

Table 3: Hypothetical this compound Concentration in Plasma and Urine

| Time Point | Plasma Concentration (µg/mL) | Urinary Excretion (% of Dose) |

| 15 min | 150.2 ± 12.5 | - |

| 30 min | 110.8 ± 9.8 | - |

| 1 hour | 75.4 ± 6.7 | 15.2 ± 2.1 |

| 2 hours | 40.1 ± 4.5 | 35.8 ± 3.4 |

| 4 hours | 15.6 ± 2.1 | 60.5 ± 5.2 |

| 8 hours | 5.2 ± 0.9 | 85.1 ± 6.8 |

| 24 hours | < 1.0 | 92.3 ± 7.1 |

Table 4: Hypothetical Isotopic Enrichment of Fructose-d1 in Liver Tissue

| Time Point | Fructose-d1 Enrichment (%) |

| 4 hours | 0.5 ± 0.1 |

| 8 hours | 0.8 ± 0.2 |

| 24 hours | 0.3 ± 0.05 |

Metabolic Flux Calculation

The rate of appearance of labeled fructose can be used to estimate the flux through the mannitol dehydrogenase pathway. This can be achieved using metabolic modeling software (e.g., INCA, Metran) or by simpler kinetic models if the pathway is not complex. The flux (V) can be estimated as:

V = (d[Fructose-d1]/dt) / Enrichment of precursor (this compound)

This provides a quantitative measure of the rate of mannitol conversion to fructose in units such as nmol/g tissue/hour.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo metabolic flux analysis using this compound.

This compound Metabolic Pathway

Caption: Potential metabolic pathway of this compound in vivo.

Conclusion

This protocol provides a comprehensive framework for utilizing this compound as a tracer for in vivo metabolic flux analysis. While the metabolism of mannitol in mammals is limited, this approach allows for the precise quantification of this activity and may offer novel insights into its physiological roles, particularly in the context of hepatic metabolism and oxidative stress. The detailed methodologies for animal handling, sample preparation, and LC-MS/MS analysis, combined with a clear data analysis workflow, provide researchers with the necessary tools to implement this technique in their own studies. Careful consideration of the potential for kinetic isotope effects associated with deuterium tracers is recommended when interpreting the results.

Application Note: Quantification of Sugar Alcohol Metabolism using D-Mannitol-d1

Audience: Researchers, scientists, and drug development professionals.

Introduction Sugar alcohols, or polyols, play significant roles in various biological processes and are widely used in the food and pharmaceutical industries.[1][2][3] D-Mannitol is a naturally occurring sugar alcohol used as a sweetener, a medical diuretic to reduce intracranial pressure, and a research tool to study osmolarity.[4][5] Quantifying the metabolism and pharmacokinetics of D-mannitol is crucial for understanding its physiological effects and for drug development. Stable isotope labeling is a powerful technique used in metabolic research and drug development to trace the fate of molecules in vivo.[6][7][8] D-Mannitol-d1, a deuterated form of D-mannitol, serves as an ideal internal standard and tracer for these studies, enabling precise and accurate quantification of D-mannitol in complex biological matrices through mass spectrometry-based methods.[9][10] This approach overcomes challenges like isomeric overlap and matrix interferences, which are common in sugar alcohol analysis.[11]

Principle of the Method The use of this compound relies on the principle of isotope dilution mass spectrometry. A known quantity of this compound is added to a biological sample (e.g., plasma, urine). Because the stable isotope-labeled standard is chemically identical to the endogenous analyte (D-Mannitol), it behaves similarly during sample extraction, derivatization, and chromatographic separation.[6] However, it can be distinguished by its higher mass in a mass spectrometer. By measuring the ratio of the signal intensity of the endogenous D-mannitol to the this compound internal standard, the concentration of the endogenous D-mannitol can be accurately calculated.[8][12] This method allows for the precise quantification of metabolic flux and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[6] The primary metabolic pathway for mannitol involves its oxidation to D-fructose by the enzyme mannitol dehydrogenase.[13]

Metabolic Pathway of D-Mannitol

The primary enzymatic conversion of D-Mannitol is its oxidation to D-Fructose, a key step in its metabolism. This reaction is catalyzed by Mannitol Dehydrogenase (ManDH) and utilizes NAD+ as a cofactor.

Caption: Metabolic oxidation of D-Mannitol to D-Fructose by Mannitol Dehydrogenase.

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection

This protocol outlines a general procedure for an in vivo study in a rodent model to assess the pharmacokinetics of orally administered D-Mannitol.

Materials:

-

D-Mannitol solution (for oral administration)

-

This compound (for use as an internal standard during analysis)

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Metabolic cages (for urine collection)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12-16 hours) before administration, with free access to water.

-

Dosing: Prepare a D-Mannitol solution in the appropriate vehicle. Administer a single oral dose (e.g., 1 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose). Collect samples into EDTA-coated tubes.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

-

Urine Collection: House animals in metabolic cages to collect urine over a specified period (e.g., 0-24 hours).

-

Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Protocol 2: Biological Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of D-Mannitol from plasma or urine samples for quantification.

Materials:

-

Frozen plasma or urine samples

-

This compound internal standard (IS) stock solution (e.g., 1 mg/mL in water)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Thaw Samples: Thaw the collected plasma and urine samples on ice.

-

Prepare Spiking Solution: Prepare a working solution of the this compound internal standard by diluting the stock solution in ACN. A typical final concentration in the sample mixture is 100 ng/mL.[14]

-

Protein Precipitation (for plasma samples):

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold ACN containing the this compound internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Urine Sample Dilution:

-

To 10 µL of urine, add 990 µL of the ACN/water mixture containing the this compound internal standard for a 1:100 dilution. The exact dilution factor may need optimization based on expected concentrations.

-

-

Supernatant Transfer: Carefully transfer the supernatant (from plasma) or the diluted urine into a clean autosampler vial.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: UPLC-MS/MS Quantification of D-Mannitol

This protocol describes the instrumental analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY)

-

Tandem mass spectrometer (e.g., AB Sciex QTRAP 5500) with an electrospray ionization (ESI) source.[14]

-

Chromatography column suitable for polar compounds, such as a HILIC column (e.g., BEH Amide column).

LC-MS/MS Parameters: The following parameters are based on established methods for sugar alcohol quantification and should be optimized for the specific instrumentation used.[10][14]

| Parameter | Recommended Setting |

| UPLC | |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient | Start with 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | ESI Negative |

| Ion Source Temp. | 500°C |

| Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (D-Mannitol) | m/z 181.1 |

| Product Ion (D-Mannitol) | m/z 89.1 |

| Precursor Ion (this compound) | m/z 182.1 |

| Product Ion (this compound) | m/z 90.1 |

General Experimental Workflow

The entire process, from introducing the stable isotope tracer into the biological system to final data analysis, follows a structured workflow.

Caption: Workflow for quantifying D-Mannitol metabolism using a stable isotope tracer.

Data Presentation and Analysis

Calibration Curve and Quantification

To quantify D-mannitol concentrations, a calibration curve is constructed. Standard solutions containing known concentrations of D-mannitol (e.g., 10 to 1000 µg/mL) are prepared, and each is spiked with a constant concentration of the this compound internal standard.[10] The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied to determine the concentration of D-mannitol in the unknown biological samples based on their measured peak area ratios.

Sample Quantitative Data

The results of the analysis can be presented in a table showing the concentration of D-Mannitol in plasma at various time points post-administration. This data is essential for pharmacokinetic modeling.

| Time Point (minutes) | Subject 1 (ng/mL) | Subject 2 (ng/mL) | Subject 3 (ng/mL) | Mean (ng/mL) | Std. Dev. |

| 0 | 0 | 0 | 0 | 0 | 0 |

| 15 | 150.5 | 165.2 | 148.9 | 154.9 | 8.6 |

| 30 | 450.8 | 480.1 | 465.5 | 465.5 | 14.7 |

| 60 | 890.2 | 910.6 | 875.4 | 892.1 | 17.7 |

| 120 | 650.1 | 630.8 | 665.3 | 648.7 | 17.4 |

| 240 | 210.7 | 225.4 | 218.0 | 218.0 | 7.4 |

| 480 | 55.3 | 60.1 | 58.2 | 57.9 | 2.4 |

Logic of Isotope Dilution Quantification

The core of the quantification method is the relationship between the known internal standard and the unknown analyte concentration, as measured by the mass spectrometer.

Caption: Logical flow of quantification using an internal standard in mass spectrometry.

Conclusion The use of this compound as a stable isotope-labeled internal standard provides a robust, sensitive, and specific method for quantifying D-mannitol in biological samples. This technique is invaluable for researchers in drug development and metabolic studies, enabling accurate characterization of the pharmacokinetic and metabolic profiles of D-mannitol and related sugar alcohols. The protocols and workflows described herein provide a comprehensive guide for implementing this powerful analytical approach.

References

- 1. Mannitol: physiological functionalities, determination methods, biotechnological production, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannitol in the Food Industry - An Abundant Polyol - Periodical [periodical.knowde.com]

- 3. Sugar alcohols: chemistry, production, health concerns and nutritional importance of mannitol, sorbitol, xylitol, and erythritol | Semantic Scholar [semanticscholar.org]

- 4. ijpsm.com [ijpsm.com]

- 5. hmdb.ca [hmdb.ca]

- 6. metsol.com [metsol.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. libios.fr [libios.fr]

- 14. medrxiv.org [medrxiv.org]

Application Notes and Protocols for Cell Culture Media Preparation with D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of D-Mannitol-d1 in cell culture media. D-Mannitol, a sugar alcohol, is primarily utilized in cell culture as an osmotic agent to regulate osmotic pressure, thereby ensuring a stable environment for cell growth and development.[1] The deuterated form, this compound, can also serve as a valuable tool in stable isotope labeling studies for metabolic flux analysis.

Applications in Cell Culture

Osmotic Regulation

D-Mannitol is frequently used to induce and study the effects of hyperosmotic stress on cells. By increasing the osmolarity of the culture medium, researchers can investigate cellular responses to osmotic shock, including changes in cell volume, activation of stress signaling pathways, and induction of apoptosis.[2][3] This is particularly relevant in fields such as neuroscience, nephrology, and cancer research.

A notable application is the use of a D-mannitol-based buffer (PBS-M) to improve the quality of single-cell RNA sequencing (scRNA-seq) for high-salt marine organisms. This buffer maintains cell viability by providing a low-salinity environment supplemented with D-mannitol to achieve osmolarity comparable to seawater.

Cryopreservation and Somatic Embryogenesis

In plant tissue culture, D-Mannitol is a key component in cryopreservation protocols, where it acts as a cryoprotectant to prevent cellular damage during freezing and thawing.[1] It also plays a crucial role in somatic embryogenesis by regulating osmotic pressure, which can enhance embryo formation and plant regeneration.[1]

Potential for Metabolic Tracing with this compound

Stable isotope labeling in cell culture is a powerful technique for dissecting metabolic pathways. While specific protocols for this compound are not widely documented, its deuterated nature makes it a potential tracer for studying mannitol metabolism or its effects on related metabolic pathways. In cell types that may metabolize mannitol, this compound can be introduced into the culture medium, and its metabolic fate can be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The following tables summarize the effects of D-Mannitol on cell viability across different cell lines.

Table 1: Effect of D-Mannitol on the Viability of Bovine Aortic Endothelial (BAE) Cells

| D-Mannitol Concentration (mOsm) | Apoptosis Rate (%) |

| 0 (Control) | 1.2 ± 0.4 |

| 100 | 3.4 ± 0.5 |

| 300 | 41.9 ± 4.0 |

Data adapted from a study on hypertonic stress in BAE cells. Apoptosis was measured by DAPI staining.[2]

Table 2: Effect of D-Mannitol on the Viability of Human Kidney (HK-2) Cells

| D-Mannitol Concentration (mmol/L) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Control) | 100 | 100 | 100 |

| 100 | 85.2 ± 2.1 | 75.6 ± 1.5 | 68.3 ± 1.9 |

| 250 | 70.1 ± 1.7 | 58.3 ± 1.8 | 45.1 ± 2.3 |

| 400 | 55.4 ± 2.5 | 42.8 ± 2.0 | 31.7 ± 1.6 |

Data adapted from a study on mannitol-induced injury in HK-2 cells. Cell viability was assessed by MTT assay.[3]

Table 3: Effect of D-Mannitol on the Viability of PC12 Cells

| D-Mannitol Concentration (mM) | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Control) | 100 | 100 |

| 50 | ~98 | ~97 |

| 100 | ~95 | ~92 |

| 150 | ~85 | ~80 |

Data adapted from a study on the effects of glucose and mannitol on PC12 cell viability.[4]

Experimental Protocols

Protocol for Preparing Cell Culture Medium with D-Mannitol for Hyperosmotic Stress Studies

This protocol describes the preparation of a hyperosmotic cell culture medium using D-Mannitol.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

D-Mannitol (or this compound) powder

-

Sterile, deionized water

-

Sterile 0.22 µm filter

Procedure:

-

Prepare the complete basal medium: To 500 mL of basal medium, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin solution.

-

Prepare a sterile stock solution of D-Mannitol:

-

To prepare a 1 M stock solution, dissolve 18.22 g of D-Mannitol in 100 mL of sterile, deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

-

Prepare the hyperosmotic medium:

-

To create a medium with a final D-Mannitol concentration of 100 mM, add 10 mL of the 1 M D-Mannitol stock solution to 90 mL of the complete basal medium.

-

Adjust the volume of the stock solution accordingly to achieve the desired final concentration.

-

-

Equilibrate the medium: Before use, warm the prepared medium to 37°C in a water bath and equilibrate it in a CO₂ incubator to the appropriate pH.

Protocol for Preparing a D-Mannitol-Based Buffer (PBS-M) for Single-Cell RNA Sequencing

This protocol is adapted from a study that improved scRNA-seq of high-salt marine cells.

Materials:

-

1x Phosphate-Buffered Saline (PBS)

-

D-Mannitol powder

-

Sterile 0.22 µm filter

Procedure:

-

To prepare a 0.7 M PBS-M solution, dissolve 12.75 g of D-Mannitol in 100 mL of 1x PBS.

-

Sterilize the PBS-M buffer by passing it through a 0.22 µm filter.

-

Store the buffer at 4°C.

-

Use this buffer for cell washing and resuspension steps prior to droplet-based single-cell partitioning.

General Protocol for Stable Isotope Tracing using this compound

This is a generalized protocol for a metabolic tracing experiment. The specific concentrations and time points will need to be optimized for the cell line and experimental question.

Materials:

-

Cell line of interest

-

Culture medium deficient in non-labeled mannitol (if applicable)

-

This compound

-

Sterile 0.22 µm filter

-

Cell lysis buffer

-

Equipment for metabolite extraction and analysis (e.g., LC-MS/MS, GC-MS, NMR)

Procedure:

-

Prepare the labeling medium: Prepare the cell culture medium as described in Protocol 3.1, substituting D-Mannitol with this compound at the desired concentration.

-

Cell Culture: Culture the cells in the this compound containing medium for a predetermined period. This incubation time should be optimized to allow for sufficient uptake and metabolism of the tracer.

-

Metabolite Extraction:

-

At the end of the incubation period, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Quench metabolism by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

-

Collect the cell lysate and centrifuge to pellet the cell debris.

-

-

Metabolite Analysis: Analyze the supernatant containing the intracellular metabolites using mass spectrometry or NMR to identify and quantify the deuterated metabolites derived from this compound.

Diagrams

Caption: Signaling pathway activated by D-Mannitol-induced hyperosmotic stress.

Caption: Workflow for a stable isotope tracing experiment using this compound.

References

Application Notes and Protocols for D-Mannitol-d1 Administration in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of D-Mannitol-d1 in animal models, drawing upon established research with D-Mannitol. This compound, a deuterated form of D-Mannitol, serves as an invaluable tracer for pharmacokinetic and metabolic studies due to its distinct mass, allowing for precise quantification and differentiation from endogenous or non-labeled D-Mannitol. The protocols outlined below are based on the known physiological effects and applications of D-Mannitol, including its use as an osmotic diuretic, an agent for transiently opening the blood-brain barrier, and a modulator of lipid metabolism.

Pharmacokinetic Analysis in Rodent and Canine Models

D-Mannitol is utilized to study renal function, and osmolality, and as a vehicle for other therapeutic agents. This compound can be used as an internal standard or tracer to precisely track the distribution, metabolism, and excretion of administered D-Mannitol.

Quantitative Data Summary

| Animal Model | Dosage | Administration Route | Key Pharmacokinetic Parameters | Reference |

| Dog | 0.5, 1.0, and 1.5 g/kg | Intravenous (IV) bolus | Elimination Half-Life: ~71 min (similar to humans), Dose-dependent increase in central compartment volume. | [1] |

| Wistar Rat | 0.75 ml/100 g of 20% solution | Intraperitoneal (IP) | Cmax: 62.26 ± 15.75 µg/ml (when administered for 3 days prior to amikacin), AUC: 135.59 ± 39.00 µg/ml/h. | [2] |

| Wistar Rat | 10 mg/kg amikacin + simultaneous mannitol | Intraperitoneal (IP) | Cmax: 72.63 ± 24.80 µg/ml, AUC: 222.52 ± 47.30 µg/ml/h. | [2] |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol is adapted from a study investigating the effect of mannitol on amikacin pharmacokinetics in Wistar rats.[2]

-

Animal Model: Adult male Wistar rats (mean weight 210 g).

-

Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

-

Groups:

-

Group 1 (Control): Administer a single dose of the compound under investigation with a this compound tracer.

-

Group 2 (Pre-treatment): Administer non-labeled D-Mannitol (0.75 ml/100 g of 20% solution, IP) for three consecutive days. On the fourth day, administer the compound under investigation with the this compound tracer.

-

Group 3 (Co-administration): Administer the compound under investigation and non-labeled D-Mannitol simultaneously with the this compound tracer.

-

-

Administration: Administer all substances intraperitoneally (IP). The this compound should be co-administered with the primary compound being traced.

-

Blood Sampling: Collect approximately 200 µl of venous blood from the tail vein at the following time points post-administration: 15, 30, 60, 90, and 120 minutes, and 4, 10, 12, and 24 hours.

-

Sample Analysis: Analyze plasma samples for the concentration of this compound and the compound of interest using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, AUC, half-life, volume of distribution, and clearance).

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Investigation of Metabolic Effects: Browning of Adipose Tissue

Recent studies have shown that D-Mannitol can induce a "brown fat-like" phenotype in white adipose tissue, which is associated with improved metabolism.[3] this compound can be used to trace the uptake and metabolic fate of mannitol in adipose tissue.

Quantitative Data Summary

| Animal Model | Diet | This compound Administration | Key Findings | Reference |

| Mice | High-Fat Diet | Oral Gavage | Reduced body weight; Increased expression of UCP1, PGC1α, and other markers of browning in inguinal white adipose tissue. | [3] |

Experimental Protocol: Induction of Adipose Tissue Browning

This protocol is based on a study investigating the browning effect of D-mannitol in mice fed a high-fat diet.[3]

-

Animal Model: C57BL/6J mice.

-

Diet: Feed mice a high-fat diet (HFD) to induce obesity.

-

Groups:

-

Control Group: HFD-fed mice receiving a vehicle control (e.g., saline) via oral gavage.

-

Treatment Group: HFD-fed mice receiving this compound (dissolved in the vehicle) via oral gavage.

-

-

Administration: Administer this compound daily for a specified period (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Tissue Collection: At the end of the study, euthanize the mice and collect inguinal white adipose tissue (iWAT).

-

Analysis:

-

Gene Expression: Perform quantitative real-time PCR (qRT-PCR) on iWAT to measure the mRNA levels of browning markers such as Ucp1, Pgc1a, Cidea, and Cpt1.

-

Protein Expression: Perform Western blotting to measure the protein levels of UCP1 and other relevant proteins.

-

Histology: Perform H&E staining and immunohistochemistry for UCP1 on iWAT sections to observe morphological changes.

-

Metabolomics: Utilize LC-MS to trace the presence and metabolites of this compound in the adipose tissue.

-

Signaling Pathway: D-Mannitol Induced Browning of Adipose Tissue

Caption: D-Mannitol activates β3-AR, leading to increased lipolysis and browning.[3]

Blood-Brain Barrier (BBB) Opening for Enhanced Drug Delivery

Hyperosmotic solutions of D-Mannitol are commonly used to transiently open the blood-brain barrier, facilitating the delivery of therapeutic agents to the central nervous system. This compound can be used to precisely quantify the amount of mannitol reaching the brain and to correlate this with the degree of BBB opening.

Quantitative Data Summary